molecular formula C20H21NO4 B2493697 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE CAS No. 1448076-91-2

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE

Cat. No.: B2493697
CAS No.: 1448076-91-2
M. Wt: 339.391
InChI Key: RAEIFOBTOQEAAO-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide is a synthetic chemical compound featuring a benzofuran moiety linked to a 2-ethoxybenzamide group through a hydroxy-substituted propyl chain. This molecular architecture, which incorporates aromatic systems and a polar linker, is of significant interest in medicinal chemistry and pharmacological research for the design and exploration of novel bioactive molecules. Compounds containing benzofuran scaffolds are frequently investigated for their potential to interact with various enzymatic pathways and cellular receptors. The specific structural attributes of this molecule, including the ether and amide functionalities, suggest it may serve as a key intermediate or a target structure in the development of enzyme inhibitors or receptor modulators. Researchers may utilize this compound in high-throughput screening assays, as a building block in synthetic chemistry, or for structure-activity relationship (SAR) studies to elucidate its mechanism of action and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-24-18-10-6-4-8-15(18)20(23)21-12-11-16(22)19-13-14-7-3-5-9-17(14)25-19/h3-10,13,16,22H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEIFOBTOQEAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound’s key structural features are compared below with analogous molecules from the evidence (Table 1):

Table 1: Structural Comparison of N-[3-(1-Benzofuran-2-yl)-3-Hydroxypropyl]-2-Ethoxybenzamide and Analogues

Compound Name Propyl Chain Substituents Benzamide Substituent Notable Properties/Activities Reference
This compound 1-Benzofuran-2-yl, hydroxy 2-ethoxy Potential bioactivity (inferred) -
N-(3-(Diethylamino)propyl)-p-ethoxybenzamide hydrochloride Diethylamino p-ethoxy Likely cationic, enhanced solubility
N-(3-(Phenylthio)propyl)benzamide Phenylthio Unsubstituted Thioether linkage (metabolic stability)
N-(3-Chloropropyl)-p-toluenesulfonamide Chloro p-toluenesulfonyl Electrophilic reactivity
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide Benzofuran, quinoline, indole hybrids Carbohydrazide Antimicrobial, antitubercular activity

Key Structural and Functional Differences

  • Benzofuran vs. Heterocyclic Moieties: The target compound’s benzofuran group distinguishes it from analogues with indole (e.g., ) or quinoline cores. Benzofuran derivatives are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, whereas indole-containing compounds (as in ) demonstrate antitubercular activity .
  • Hydroxypropyl vs. Alternative Chains: The hydroxy group on the propyl chain may facilitate hydrogen bonding, improving target binding compared to non-polar substituents like diethylamino () or phenylthio (). Chloro substituents () could increase reactivity but also toxicity.

Pharmacological and Physicochemical Implications

  • Antimicrobial Potential: highlights benzofuran-indole-quinoline hybrids with antimicrobial activity, suggesting that the target compound’s benzofuran and hydroxypropyl groups may similarly interact with microbial targets .
  • Solubility and Bioavailability: The hydroxypropyl group likely enhances aqueous solubility compared to lipophilic substituents like phenylthio () or chloro (). However, the diethylamino group in ’s analogue could confer cationic character, favoring membrane penetration .
  • Metabolic Stability : Thioether linkages (e.g., phenylthio in ) are resistant to oxidative metabolism, whereas the hydroxy group in the target compound might undergo glucuronidation, affecting half-life .

Biological Activity

N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 318.36 g/mol

The structure features a benzofuran moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Preparation of Benzofuran Derivative : Starting from 2-hydroxybenzaldehyde and ethyl acetoacetate.
  • Formation of Hydroxypropyl Chain : Introduced via a Grignard reaction.
  • Coupling Reaction : The final compound is formed through an amide bond formation with ethoxybenzoyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Cell Line IC₅₀ (μM)
MDA-MB-231 (Breast)15.0
HeLa (Cervical)20.5
A549 (Lung)22.0

These values suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Kinases : Similar compounds have been reported to inhibit critical kinases involved in cancer progression.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment.
  • Combination Therapy Analysis :
    • The compound was tested in combination with standard chemotherapeutics (e.g., doxorubicin) showing enhanced efficacy compared to individual treatments.

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